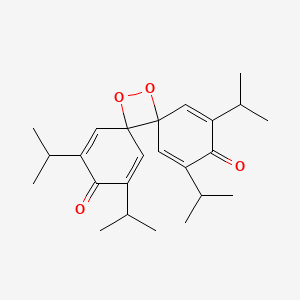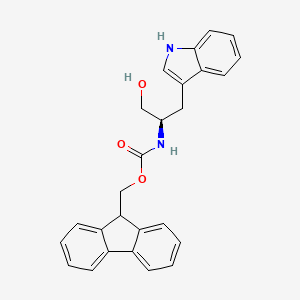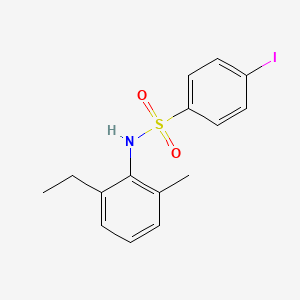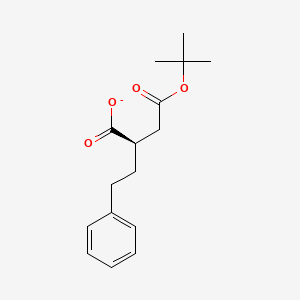
Propofol dimer impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propofol dimer impurity is a byproduct formed during the synthesis of propofol, a widely used intravenous anesthetic agent. . The dimer impurity, although not the primary product, is significant in the context of pharmaceutical purity and safety.
Vorbereitungsmethoden
The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol using propylene gas in the presence of Lewis acid catalysts . This process can produce several impurities, including the propofol dimer impurity. Another synthetic route employs 2-(1-methylethyl)phenol as the starting material . Industrial production methods focus on refining crude propofol to obtain medicinal-grade propofol, during which the dimer impurity might be formed and subsequently removed.
Analyse Chemischer Reaktionen
Propofol dimer impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to the formation of quinones, while reduction could yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Propofol dimer impurity, like other related impurities, is studied to understand the stability and degradation pathways of propofol . This knowledge is crucial for ensuring the safety and efficacy of propofol as a pharmaceutical product. In the field of analytical chemistry, the impurity serves as a reference standard for the development and validation of analytical methods . In biological research, studying the impurity helps in understanding the metabolic pathways and potential toxicological effects of propofol and its byproducts .
Wirkmechanismus
The mechanism of action of propofol dimer impurity is not as well-studied as that of propofol itself. it is believed that the impurity, like propofol, may interact with the γ-aminobutyric acid (GABA) receptor, potentiating the inhibitory effects of GABA . This interaction could contribute to the sedative and anesthetic properties observed with propofol.
Eigenschaften
Molekularformel |
C24H32O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione |
InChI |
InChI=1S/C24H32O4/c1-13(2)17-9-23(10-18(14(3)4)21(17)25)24(28-27-23)11-19(15(5)6)22(26)20(12-24)16(7)8/h9-16H,1-8H3 |
InChI-Schlüssel |
BJMZWGFLSUKBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2(C=C(C1=O)C(C)C)C3(C=C(C(=O)C(=C3)C(C)C)C(C)C)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)






![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
